1,2,3,4-四氢喹啉-3-胺

描述

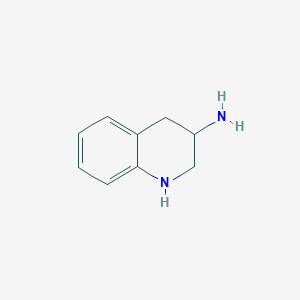

1,2,3,4-Tetrahydroquinolin-3-amine is a secondary amine . It is a useful research chemical and is part of the large group of natural products known as isoquinoline alkaloids . This compound has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinolin-3-amine involves various strategies. One commonly used synthetic strategy involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Molecular Structure Analysis

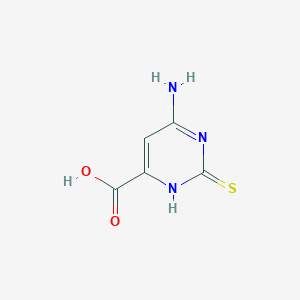

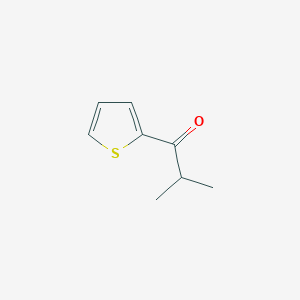

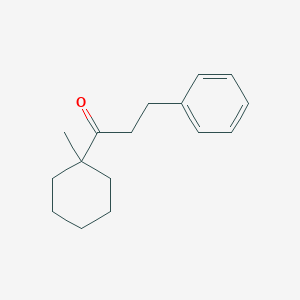

The molecular structure of 1,2,3,4-Tetrahydroquinolin-3-amine is represented by the InChI code 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 . The molecular weight of this compound is 148.21 .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-3-amine is involved in various chemical reactions. It forms an important class of isoquinoline alkaloids known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinolin-3-amine is an off-white to gray to brown powder or crystals . The compound should be stored in a refrigerator .

科学研究应用

氧化还原中性环化反应

1,2,3,4-四氢喹啉-3-胺用于涉及双C-H键官能化的氧化还原中性环化反应。在这些转化中,乙酸作为共溶剂和唯一的促进剂,导致复杂的分子结构的形成,对有机合成 (Zhu & Seidel, 2017) 有用。

抗氧化活性

该化合物表现出抗氧化活性,特别是当取代羟基和NH2基团位于杂环NH基团的邻位时。与其他类似化合物相比,它表现出增加的诱导期,暗示了在材料科学或药理学中的潜在用途 (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003)。

水中的多米诺反应

在水中存在铟氯化物的情况下,芳香胺和环状烯醚经历多米诺反应,高效合成各种1,2,3,4-四氢喹啉衍生物。这种反应对于产生顺式选择性环化产物具有重要意义,对合成天然产物类似物 (Zhang & Li, 2002) 有用。

大鼠脑内的内源存在

有趣的是,1,2,3,4-四氢喹啉-3-胺已被确定为未经处理的大鼠脑内的内源胺,暗示了其在神经疾病中的生物学意义和潜在作用 (Kohno, Ohta, & Hirobe, 1986)。

天然产物的合成

该化合物参与了通过与2-(2-氧乙基)丙二酸酯进行氧化还原中性环化反应合成类似crispine A和harmicine的天然产物。这些反应有助于药物化学和药物开发领域 (Zhu, Chandak, & Seidel, 2018)。

作用机制

Target of Action

1,2,3,4-Tetrahydroquinolin-3-amine is a secondary amine . It has been found to interact with the retinoic acid receptor-related orphan receptor γ (RORγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .

Mode of Action

The compound acts as an inverse agonist of RORγ . This means that it binds to the receptor and reduces its activity, leading to a decrease in the transcriptional activity of RORγ .

Biochemical Pathways

RORγ regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 1,2,3,4-Tetrahydroquinolin-3-amine can potentially impact these pathways and their downstream effects.

Result of Action

The inhibition of RORγ transcriptional activity by 1,2,3,4-Tetrahydroquinolin-3-amine can lead to antiproliferative activity, inhibition of colony formation, and the suppression of the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it has been shown to effectively suppress tumor growth in a 22Rv1 xenograft tumor model in mice .

安全和危害

未来方向

The future directions for 1,2,3,4-Tetrahydroquinolin-3-amine research are not explicitly mentioned in the retrieved papers. However, due to its diverse biological activities, there is a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398818 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinolin-3-amine | |

CAS RN |

40615-02-9 | |

| Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)thio]benzoic acid](/img/structure/B1350889.png)

![Ethanone, 2-chloro-1-[4-(methylthio)phenyl]-](/img/structure/B1350895.png)